HDAC11 Enzymatic Potency: ZINC000028464438 vs. Benchmark Selective Inhibitors
ZINC000028464438 exhibits an IC50 of 3.5 µM against recombinant HDAC11 in an in vitro enzymatic assay [1]. This potency places it in the low‑micromolar range, between the highly potent FT895 (IC50 = 3 nM) and the weakly active MIR002 (IC50 = 6.09 µM), while being distinct from the sub‑micromolar SIS17 (IC50 = 0.85 µM) and PB94 (IC50 = 108 nM) [2] [3] [4] [5]. For investigators requiring a tool compound that balances reasonable potency with robust selectivity, ZINC000028464438 offers an intermediate activity profile that may be advantageous when ultra‑potent inhibition is not required or when off‑target effects at higher concentrations must be avoided.
| Evidence Dimension | HDAC11 Enzymatic IC50 |
|---|---|
| Target Compound Data | 3.5 µM |
| Comparator Or Baseline | FT895: 3 nM; SIS17: 0.85 µM; PB94: 108 nM; MIR002: 6.09 µM |
| Quantified Difference | ZINC000028464438 is ~1167‑fold less potent than FT895; ~4.1‑fold more potent than MIR002; ~4.1‑fold less potent than SIS17; ~32.4‑fold less potent than PB94 |
| Conditions | Recombinant HDAC11 in vitro enzymatic assay; fluorogenic substrate; values compiled from independent studies |
Why This Matters
Selecting an HDAC11 inhibitor with the appropriate potency window is critical for experimental design—excessive potency may confound dose‑response interpretation in cellular or in vivo models, while insufficient potency may yield false‑negative results.
- [1] Baselious F, Hilscher S, Robaa D, Barinka C, Schutkowski M, Sippl W. Comparative Structure Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. ChemRxiv. 2024. doi:10.26434/chemrxiv-2023-cljlr-v2. View Source
- [2] Martin MW, Lee JY, Lancia DR Jr, et al. Discovery of FT895, a Potent and Selective Inhibitor of HDAC11 for the Treatment of Cancer. ACS Med Chem Lett. 2018;9(7):674‑679. doi:10.1021/acsmedchemlett.8b00104. View Source
- [3] Sonnemann J, Dreyer L, Hartwig M, et al. Histone deacetylase 11: A novel target for acute myeloid leukemia therapy? Leukemia. 2017;31(12):2700‑2703. doi:10.1038/leu.2017.249. View Source
- [4] Bai P, Liu Y, Yang L, et al. Development and Pharmacochemical Characterization Discover a Novel Brain‑Permeable HDAC11‑Selective Inhibitor with Therapeutic Potential by Regulating Neuroinflammation in Mice. J Med Chem. 2023;66(23):16075‑16090. doi:10.1021/acs.jmedchem.3c01491. View Source
- [5] MIR002 Product Database. PeptideDB. Accessed April 2026. View Source
